Carboxy phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

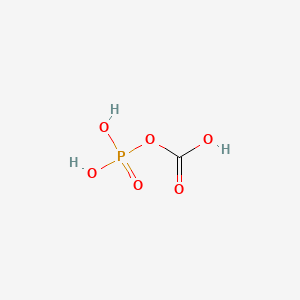

Carboxyphosphoric acid is an acyclic mixed acid anhydride formed by condensation of phosphoric acid with carbonic acid. It is an acyclic mixed acid anhydride, an organic phosphate and a one-carbon compound. It is a conjugate acid of a carboxyphosphate(2-).

Applications De Recherche Scientifique

Biochemical Role and Enzymatic Reactions

Carboxy phosphate plays a crucial role in the synthesis of carbamoyl phosphate, which is a vital precursor in the biosynthesis of nucleotides. The formation of this compound is catalyzed by enzymes such as carbamoyl phosphate synthetase, which utilizes ATP and bicarbonate as substrates. The reaction can be summarized as follows:ATP+HCO3−→Carboxy Phosphate+ADP+PiThis reaction is significant in the context of uracil synthesis, where this compound serves as a high-energy intermediate that facilitates the conversion to carbamoyl phosphate . The detailed mechanism involves multiple steps, including the phosphorylation of bicarbonate and subsequent transformations leading to carbamate and ultimately to nucleotides.

Case Study: Enzyme Mechanism Analysis

Research has shown that mutations in the carbamoyl phosphate synthetase enzyme can significantly affect its activity. For instance, specific mutations in conserved residues have been demonstrated to impair the synthesis of carbamoyl phosphate, highlighting the importance of these residues in enzyme function .

| Mutation | Effect on Activity |

|---|---|

| E215 | Reduced synthesis rate |

| N283 | Significant impairment |

| R303 | Complete loss of function |

Industrial Applications

This compound is also relevant in various industrial applications, particularly in the development of biocatalytic processes. It can be utilized in multienzyme systems for the production of biofuels and other valuable chemicals. The ability to channel this compound through enzymatic pathways enhances the efficiency of these processes .

Data Table: Enzymatic Pathways Utilizing this compound

| Enzyme | Substrate | Product | Application |

|---|---|---|---|

| Carbamoyl Phosphate Synthetase | Bicarbonate + ATP | Carbamoyl Phosphate | Nucleotide synthesis |

| Acetyl-CoA Carboxylase | Acetyl-CoA + HCO₃⁻ | Malonyl-CoA | Fatty acid biosynthesis |

| Glutamine Synthetase | Glutamate + NH₃ | Glutamine | Amino acid metabolism |

Research Applications

In research contexts, this compound has been employed as a probe for studying enzyme mechanisms and metabolic pathways. Its ability to form stable intermediates allows researchers to track reaction progress and analyze enzyme kinetics effectively. For example, studies utilizing isotopic labeling have confirmed the identity of this compound as an intermediate in various biochemical pathways .

Case Study: Isotopic Labeling Experiments

Isotopic labeling experiments have demonstrated that this compound can be traced through metabolic pathways involving ATP and bicarbonate. By using labeled ATP and bicarbonate, researchers were able to confirm the formation of this compound and its subsequent conversion into carbamate and other products .

Future Directions and Innovations

The future applications of this compound may extend into drug delivery systems, particularly through its incorporation into nanoparticles for targeted therapies. Research indicates that modifying nanoparticles with carboxyl groups can enhance their interaction with biological molecules, improving drug efficacy and specificity .

Potential Innovations: Nanoparticle Drug Delivery

- Activation of Carboxyl Groups: Enhancing drug loading capacity.

- Controlled Release Mechanisms: Utilizing pH-sensitive linkages that respond to physiological conditions.

Analyse Des Réactions Chimiques

Carboxy Phosphate Formation

The formation of this compound is the first step in the reaction mechanism of carbamoyl phosphate synthetase . The reaction involves the phosphorylation of a bicarbonate ion by ATP .

ATP+HCO3−⟶ADP+HO−C(O)−OPO32−

This reaction is catalyzed by carbamoyl phosphate synthetase and results in the formation of this compound and ADP .

Reaction with Ammonia

This compound reacts with ammonia in a nucleophilic attack to form carbamic acid and inorganic phosphate .

HO−C(O)−OPO32−+NH3⟶H2NCOOH+PO43−

This reaction occurs at one of the active sites of the large subunit of carbamoyl phosphate synthetase . The ammonia is generated from glutamine hydrolysis at a different active site on the small subunit and is transported to the active site via an inter-molecular tunnel .

Phosphorylation of Carbamic Acid

Carbamic acid is then phosphorylated by a second molecule of ATP to form carbamoyl phosphate and ADP .

H2NCOOH+ATP⟶H2NC(O)OPO32−+ADP

This reaction is the final step in the synthesis of carbamoyl phosphate, which is utilized in the urea cycle and pyrimidine biosynthesis .

Hydrolysis

Carbamoyl phosphate is subject to hydrolysis, yielding cyanate and inorganic phosphate or carbamate and inorganic phosphate .

H2NC(O)OPO32−+H2O⟶NCO−+HPO42−H2NC(O)OPO32−+H2O⟶NH2COO−+HPO42−

Role of Carbamoyl Phosphate Synthetase

Carbamoyl phosphate synthetase (CPSase) is a complex enzyme with multiple active sites and inter-domain tunnels that facilitate the transport of reaction intermediates . The enzyme ensures the efficient coupling of the partial reactions and protects the unstable reaction intermediates from decomposition .

Allosteric Regulation

The activity of carbamoyl phosphate synthetase is subject to allosteric regulation . For example, ornithine and UMP modulate the affinity of ATP for carbamate phosphorylation . The synchronization of the chemical transformations is controlled by structural perturbations among the active sites .

Detection

It has been directly demonstrated that carbamoyl phosphate is formed on the C subunit of Aquifex aeolicus carbamoyl phosphate synthetase (aCPS) .

Carbamoyl Phosphate Decomposition

Carbamoyl phosphate can decompose into cyanate and P<sub>i</sub>, or through hydrolysis of the P–O–C bond, yielding carbamate .

Radical Reactions

Phosphate radicals can react with various organic substrates .

Characterization of Organic Radicals Formed After Reaction of Phosphate and Hydroxyl Radicals with Substituted Benzenes

| Inorganic Radical | Substrate | Organic Radical | λmax/nm | (2k/ε) ×(cm s–1) | Assignment |

|---|---|---|---|---|---|

| HPO₄- – | Chlorobenzene | ClPhO- | 290–300 | (4.0 ± 0.8) ×10⁵ at 300 nm | |

| 390–400 | (1.2 ± 0.4) ×10⁶ at 390 nm | ||||

| HPO₄- – | Phenol | HPhO- | 300 | (8.5 ± 2.0) ×10⁵ | |

| 400 | (4.2 ± 1.0) ×10⁵ | ||||

| H₂PO₄- | TFT | CF₃PhO- | 290–300 | (3.0 ± 1.5) ×10⁵ at 300 nm | |

| 400 | (7 ± 3) ×10⁴ | ||||

| HPO₄- – | TFT | CF₃PhO- | 290–300 | (3.0 ± 1.5) ×10⁵ at 300 nm | |

| 400 | (7 ± 3) ×10⁴ |

Propriétés

Numéro CAS |

7244-85-1 |

|---|---|

Formule moléculaire |

CH3O6P |

Poids moléculaire |

142 g/mol |

Nom IUPAC |

phosphono hydrogen carbonate |

InChI |

InChI=1S/CH3O6P/c2-1(3)7-8(4,5)6/h(H,2,3)(H2,4,5,6) |

Clé InChI |

LQQCGEGRINLHDP-UHFFFAOYSA-N |

SMILES |

C(=O)(O)OP(=O)(O)O |

SMILES canonique |

C(=O)(O)OP(=O)(O)O |

Synonymes |

carbonic acid, monoanhydride with phosphoric acid, ion(2-) carbonic-phosphoric anhydride carboxy phosphate carboxyphosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.